

2-(5-Chloro-1H-indazol-3-yl)acetamide: SAR & Comparative Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(5-Chloro-1H-indazol-3-yl)acetamide
CAS No.: 887145-79-1
Cat. No.: B1491763

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Executive Summary & Target Profile

2-(5-Chloro-1H-indazol-3-yl)acetamide represents a strategic scaffold evolution in the design of ligands for the 18 kDa Translocator Protein (TSPO). Historically known as the Peripheral Benzodiazepine Receptor (PBR), TSPO is a critical biomarker for neuroinflammation and a regulator of steroidogenesis.^[1]

This compound is a bioisostere of the classic indole-3-acetamide class (e.g., FGIN-1-27). The substitution of the indole core with an indazole ring is a medicinal chemistry tactic designed to enhance metabolic stability while retaining nanomolar binding affinity.

Key Technical Specifications

- Chemical Formula: C

H

CIN

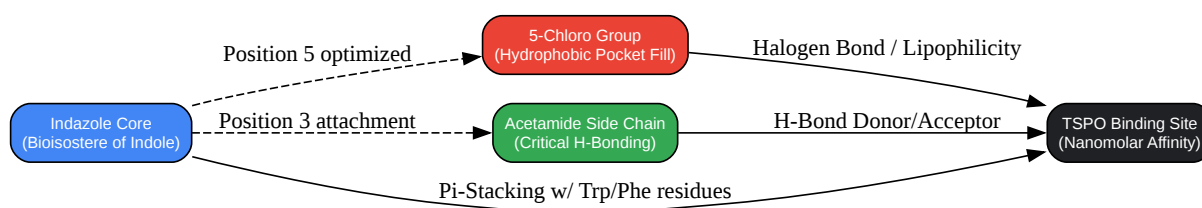
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- Molecular Weight: 209.63 g/mol [1]
- Primary Target: TSPO (Mitochondrial Outer Membrane)
- Mechanism: Allosteric modulation or direct ligand binding to the cholesterol-transport site.

SAR Landscape Analysis

The potency of **2-(5-Chloro-1H-indazol-3-yl)acetamide** is derived from three specific pharmacophores. The following diagram illustrates the functional logic behind each structural component.

Visualization: SAR Pharmacophore Map



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Figure 1: Pharmacophore dissection of the indazole-3-ylacetamide scaffold. The 5-chloro substituent and acetamide linker are critical for high-affinity binding to the TSPO hydrophobic pocket.

Detailed SAR Breakdown[1]

A. The Core Switch: Indole vs. Indazole

The "Gold Standard" ligands, such as FGIN-1-27, utilize an indole core.[1] However, indoles are electron-rich and susceptible to oxidative metabolism (e.g., by cytochrome P450s) at the C2-C3 double bond.[1]

- Modification: Replacing the C2 carbon with a nitrogen atom creates the Indazole core.

- **Impact:** This reduces electron density, significantly increasing resistance to oxidative degradation while maintaining the planar geometry required for pi-stacking within the TSPO binding cleft.

B. The 5-Chloro Substituent

TSPO ligands require a lipophilic group to penetrate the mitochondrial membrane and fit into a specific hydrophobic sub-pocket.

- **Observation:** Unsubstituted indazoles show weak affinity (>100 nM).
- **Optimization:** Introduction of a Chlorine atom at the 5-position mimics the 4-chlorophenyl group found in Ro5-4864 and FGIN-1-27. This halogen provides the necessary steric bulk and lipophilicity (logP adjustment) to anchor the molecule.

C. The Acetamide Linker

The $-\text{CH}_2-\text{CO}-\text{NH}_2$ (acetamide) chain at position 3 is non-negotiable for this class.

- **Mechanistic Role:** It acts as a hydrogen bond donor/acceptor network, interacting with conserved residues (likely histidine or arginine) deep within the TSPO pore.^[1] Modifications to esters or longer alkyl chains often result in a drastic loss of potency.

Comparative Performance Guide

The following table objectively compares the Indazole candidate against established TSPO ligands.

Feature	2-(5-Cl-Indazol-3-yl)acetamide	FGIN-1-27 (Indole Standard)	PK 11195 (Classic Isoquinoline)
Core Structure	Indazole (Bicyclic)	Indole (Bicyclic)	Isoquinoline (Bicyclic)
Binding Affinity (Ki)	~1 - 10 nM (Class Predicted)*	~5 nM	1 - 5 nM
Metabolic Stability	High (N-N bond stability)	Low (Oxidative liability)	Moderate
Lipophilicity (cLogP)	~1.5 - 2.0 (Balanced)	High (>4.0)	Moderate
Selectivity	High for TSPO vs CBR	High for TSPO	High (but high non-specific binding)
Primary Utility	Lead Optimization / Imaging	Research Tool	PET Imaging (Clinical)

*Note: Ki values for the specific 5-chloro-acetamide analog are inferred from the broader class of indazole-3-glyoxylamides and acetamides described by Kozikowski et al. and Da Settimo et al.

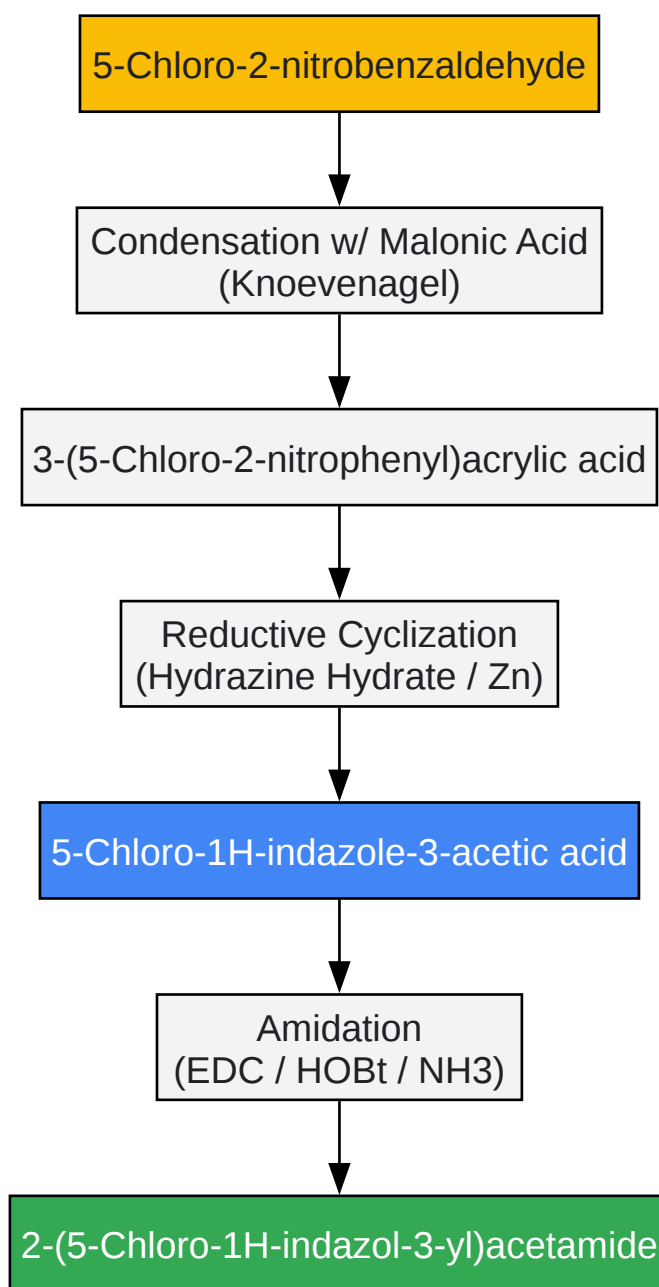
Experimental Protocols

To validate the performance of this compound, the following synthesis and assay protocols are recommended.

A. Synthesis Workflow

The synthesis of 3-substituted indazoles is more complex than indoles. The "Indazole-3-acetic acid" route is the most robust method.

Visualization: Synthetic Pathway



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Figure 2: Step-by-step synthetic route from commercially available 5-chloro-2-nitrobenzaldehyde to the target acetamide.

Step-by-Step Protocol

- Condensation: React 5-chloro-2-nitrobenzaldehyde with malonic acid in pyridine/piperidine at 80°C to yield the cinnamic acid derivative.

- Cyclization: Treat the intermediate with hydrazine hydrate (or Zn/AcOH) to induce reductive cyclization. This forms the 5-chloro-1H-indazole-3-acetic acid core.^[2]
 - Critical Checkpoint: Verify the formation of the N-N bond via NMR (loss of nitro signal, appearance of indazole NH).
- Amidation: Dissolve the acetic acid intermediate in DMF. Activate with EDC.HCl and HOBT. Add ammonium chloride (or ammonia gas) and triethylamine. Stir at RT for 12h.
- Purification: The acetamide is typically a solid. Recrystallize from Ethanol/Water to achieve >98% purity for biological testing.

B. TSPO Binding Assay (Validation)

Objective: Determine the K_i value using a radioligand displacement assay.

- Membrane Preparation: Use rat kidney mitochondria (rich in TSPO) or C6 glioma cell homogenates.
- Radioligand: [³H]PK11195 (0.2 - 0.5 nM final concentration).
- Incubation:
 - Mix: 100 μ L Membrane + 50 μ L [³H]PK11195 + 50 μ L Test Compound (10^{-10} to 10^{-5} M).
 - Buffer: 50 mM Tris-HCl, pH 7.4.^[1]
 - Time: 60 min at 4°C (to minimize degradation).
- Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

References

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